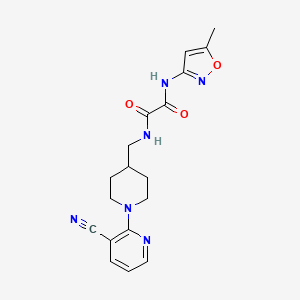

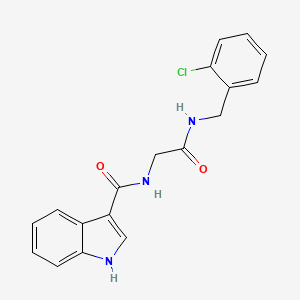

N-(2-((2-氯苄基)氨基)-2-氧代乙基)-1H-吲哚-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a derivative of indole acetamide, which is a class of compounds known for their biological activities. Indole and its derivatives are significant in medicinal chemistry due to their presence in many natural and synthetic molecules with diverse biological properties, including anti-inflammatory and anti-tumor activities .

Synthesis Analysis

The synthesis of indole acetamide derivatives typically involves the reaction of an aminophenyl compound with an indole carboxylic acid in the presence of a dehydrating reagent. For example, the synthesis of a related compound, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, was achieved by stirring N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Another related synthesis method for 2-amino-indole-3-carboxamides involves a one-pot, two-step solution-phase method starting from 2-halonitrobenzene or heterocyclic analogs and cyanoacetamides .

Molecular Structure Analysis

The molecular structure of indole acetamide derivatives is often confirmed using spectroscopic techniques such as MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis. Single crystal X-ray diffraction studies can determine the three-dimensional structure, providing insights into the molecular conformation and crystal packing . Density functional theory (DFT) calculations, including geometry optimization and vibrational analysis, can further validate the molecular structure and confirm that the optimized structure is not in an excited state .

Chemical Reactions Analysis

Indole acetamide derivatives can interact with biological targets such as the cyclooxygenase COX-1 and COX-2 domains, as confirmed by in silico modeling studies . The reactivity of these compounds can be associated with their ability to interact with DNA and proteins, which is crucial for their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives can be explored through various analyses. Frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand electronic charge transfer within the molecule . Hirshfeld surface analysis and energy frameworks can be used to investigate the stability of the compound and the intermolecular interactions in the crystal . Atom in molecule (AIM) calculations can validate different intramolecular interactions, which are essential for understanding the compound's properties .

科学研究应用

大麻素受体的变构调节

吲哚甲酰胺,包括与指定化合物相近的类似物,已被确定为大麻素1型受体(CB1)的强效变构调节剂。这些研究强调了某些结构特征对变构调节的重要性,包括链长、吸电子基团和吲哚环上的特定取代,这些因素显著影响结合亲和力和协同性(Leepakshi Khurana et al., 2014)。

抗癌和抗菌应用

对吲哚类似物的研究,包括N-(2-(2-(4-氯苯氧基)乙酰胺)苯基)-1H-吲哚-2-甲酰胺,揭示了它们由于其抗氧化、抗HIV和抗癌活性而在治疗各种疾病方面的潜力。这些化合物的结构,通过光谱技术和X射线晶体学表征,突出了它们的药物化学意义(F. H. Al-Ostoot et al., 2019)。

合成和结构分析

吲哚甲酰胺衍生物的合成和表征一直是人们感兴趣的课题,因为它们具有治疗特性。例如,对这类化合物的合成、光谱和X射线晶体学分析的详细研究提供了对其潜在药用价值的宝贵见解(F. H. Al-Ostoot et al., 2020)。

在材料科学中的应用

除了它们的生物活性之外,吲哚甲酰胺衍生物还在材料科学中找到了应用。例如,由类似结构衍生的含羧酸根的聚酰胺已被研究其在生物矿化过程中的潜力,突出了这些化合物在各个科学领域的多功能性(N. Ueyama et al., 1998)。

属性

IUPAC Name |

N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c19-15-7-3-1-5-12(15)9-21-17(23)11-22-18(24)14-10-20-16-8-4-2-6-13(14)16/h1-8,10,20H,9,11H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTVQKVNBXUXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CNC(=O)C2=CNC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanol](/img/structure/B2527274.png)

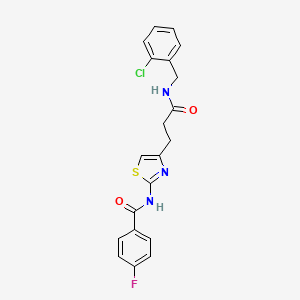

![5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2527276.png)

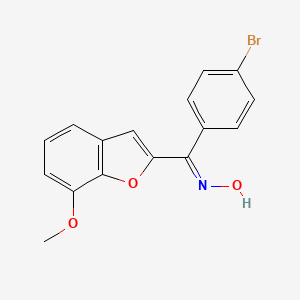

![N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2527277.png)

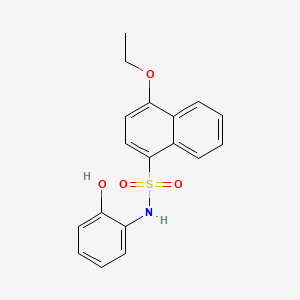

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)

![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B2527284.png)

![1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2527289.png)